N,N-Dimethyl-2-(p-tolyloxy)ethanamine
Overview
Description
N,N-Dimethyl-2-(p-tolyloxy)ethanamine is an organic compound with the molecular formula C11H17NO. It is characterized by a benzene ring substituted with a methoxy group and an ethanamine chain with two methyl groups attached to the nitrogen atom. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with p-cresol (p-tolyl alcohol) and ethylene oxide.
Reaction Steps: The reaction involves the nucleophilic substitution of ethylene oxide with p-cresol to form the intermediate, followed by the reaction with dimethylamine to yield the final product.
Conditions: The reaction is usually carried out under basic conditions, with a suitable solvent such as ethanol or methanol, and at a temperature range of 50-80°C.
Industrial Production Methods: The industrial production of this compound involves scaling up the laboratory synthesis methods. Large reactors are used to maintain the reaction conditions, and purification steps such as distillation and crystallization are employed to obtain the compound in high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzene ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides and amines are used, often in the presence of a catalyst.
Major Products Formed:
Oxidation Products: p-Tolyl alcohol derivatives, p-tolyl aldehyde, and p-tolyl ketone.
Reduction Products: p-Tolylamine derivatives.
Substitution Products: Various substituted benzene derivatives.
Scientific Research Applications
N,N-Dimethyl-2-(p-tolyloxy)ethanamine is widely used in scientific research due to its unique chemical properties. It serves as a building block in organic synthesis, a reagent in chemical reactions, and a precursor for various pharmaceuticals and agrochemicals. Its applications extend to fields such as chemistry, biology, medicine, and industry.
Chemistry: The compound is used in the synthesis of complex organic molecules and as a reagent in various chemical reactions. Biology: It is employed in the study of biological systems and as a tool in molecular biology research. Medicine: this compound is used in the development of new drugs and therapeutic agents. Industry: It finds applications in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism by which N,N-Dimethyl-2-(p-tolyloxy)ethanamine exerts its effects depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved can vary, but they often include interactions with cellular signaling pathways and metabolic processes.
Comparison with Similar Compounds
N,N-Dimethyl-2-(o-tolyloxy)ethanamine
N,N-Dimethyl-2-(m-tolyloxy)ethanamine
N,N-Dimethyl-2-(p-tolylthio)ethanamine
Properties
IUPAC Name |
N,N-dimethyl-2-(4-methylphenoxy)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-10-4-6-11(7-5-10)13-9-8-12(2)3/h4-7H,8-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJPVFJQSTPMHCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60414104 | |
Record name | Ethanamine, N,N-dimethyl-2-(4-methylphenoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60414104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51344-14-0 | |
Record name | Ethanamine, N,N-dimethyl-2-(4-methylphenoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60414104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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